1-Naphthyl valerate

Catalog No.
S1547349
CAS No.
4298-98-0
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthyl valerate

CAS Number

4298-98-0

Product Name

1-Naphthyl valerate

IUPAC Name

naphthalen-1-yl pentanoate

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-2-3-11-15(16)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3

InChI Key

GRGNAHUPACBFOF-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCCC(=O)OC1=CC=CC2=CC=CC=C21

Application in Fungicide Development

Specific Scientific Field: Agronomy, Plant Protection

Summary of the Application: The compound “naphthalen-1-yl pentanoate” has been used in the development of a novel fungicide, N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), which inhibits Rhizoctonia solani .

Methods of Application or Experimental Procedures: The effects of this compound on the microscopic morphology of R. solani were studied using growth observation, scanning electron microscopy, transmission electron microscopy, transcriptome sequencing technology, quantitative real-time PCR (qRT-PCR), physiological and biochemical determination, and reverse molecular docking technology .

Results or Outcomes: The results showed that the mycelium treated with NNPCN produced a red secretion and exhibited progressive creeping growth. Under a scanning electron microscope, hyphal swelling, uneven thickness, fractures, deformities, and hyphal surface warts increased .

Application in Organic Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: “Naphthalen-1-yl pentanoate” or “1-Naphthyl valerate” has been used in the synthesis of some novel (naphthalen-1-yl-selenyl)acetic acid derivatives .

Methods of Application or Experimental Procedures: These derivatives have been synthesized by two different methods, using naphthylselenols or naphthylselenocyanates .

Results or Outcomes: The structures of the products were investigated by spectroscopic methods .

Application in Nonlinear Optics

Specific Scientific Field: Physics, Optics

Summary of the Application: “Naphthalen-1-yl pentanoate” has been used in the synthesis of a new dual mixed moieties of acetylide (C≡C) and chalcone (-CO-CH=CH) system namely 3-(naphthalen-1-yl)-1-(4- (phenylethynyl)phenyl)-2-propen-1-one (3NPP). This compound has applications in the field of nonlinear optics .

Methods of Application or Experimental Procedures: The compound 3NPP was successfully designed and synthesized via Claisen Schmidt condensation .

1-Naphthyl valerate is an organic compound formed from the esterification of 1-naphthol with valeric acid. It is characterized by a naphthalene ring attached to a valerate group, which is a five-carbon straight-chain carboxylic acid. This compound is part of the naphthol family, which includes various derivatives that are significant in both industrial applications and biological studies. The structure of 1-naphthyl valerate can be represented as follows:

  • Chemical Formula: C${12}$H${12}$O$_{2}$
  • Molecular Structure: The compound features a naphthalene ring (two fused benzene rings) with a hydroxyl group at the first position and a valerate group at the naphthalene's first position.

Typical of esters and aromatic compounds:

  • Hydrolysis: In the presence of water and an acid or base catalyst, 1-naphthyl valerate can be hydrolyzed to yield 1-naphthol and valeric acid.
  • Esterification: It can react with alcohols to form new esters, which may have different properties or applications.
  • Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents at different positions on the aromatic system.

Research indicates that derivatives of 1-naphthol, including 1-naphthyl valerate, exhibit various biological activities. These compounds have been studied for their potential insecticidal properties, with 1-naphthyl valerate being a metabolite of certain insecticides like carbaryl . Additionally, some studies suggest that these compounds may influence hormonal activities, such as testosterone levels in mammals .

The synthesis of 1-naphthyl valerate typically involves the esterification reaction between 1-naphthol and valeric acid. The general reaction can be summarized as follows:

text
1-Naphthol + Valeric Acid → 1-Naphthyl Valerate + Water

This reaction often requires an acid catalyst (e.g., sulfuric acid) to facilitate the formation of the ester. Alternative methods may involve using coupling reagents or microwave-assisted synthesis to enhance yield and purity.

1-Naphthyl valerate has several applications across different fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
  • Biological Research: Its derivatives are used in studies related to enzyme activity and metabolic pathways.
  • Analytical Chemistry: It is utilized in specific tests for detecting carbohydrates and proteins due to its reactivity with certain reagents.

Interaction studies involving 1-naphthyl valerate often focus on its enzymatic hydrolysis and metabolic pathways. For instance, research has shown that it can be hydrolyzed by various enzymes, indicating its potential role as a substrate in biochemical processes . Additionally, studies have explored its interactions with other biological molecules, highlighting its importance in pharmacology and toxicology.

Several compounds are structurally or functionally similar to 1-naphthyl valerate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1-Naphthyl acetateEsterDerived from acetic acid; commonly used as a solvent.
2-Naphthyl acetateEsterIsomer of 1-naphthyl acetate; shows different reactivity patterns.
1-Naphthyl propionateEsterDerived from propionic acid; used in flavoring and fragrance industries.
2-Naphthyl propionateEsterIsomer with distinct biological activity compared to its counterpart.
1-NaphtholAlcoholParent compound; serves as a precursor for various naphthol derivatives.

The uniqueness of 1-naphthyl valerate lies in its specific chain length and functional groups that influence its reactivity and biological activity compared to other naphthalene derivatives.

XLogP3

4.1

Wikipedia

1-Naphthyl valerate

Dates

Modify: 2023-08-15

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